molecular formula C13H10ClNO2 B048257 Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)- CAS No. 784-41-8

Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)-

Cat. No. B048257
CAS RN: 784-41-8
M. Wt: 247.67 g/mol
InChI Key: AEOLBXUKBVWECZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)-" involves multiple steps, including reactions like bromination, demethylation, and condensation. These processes are essential for creating the compound's framework and introducing functional groups that determine its reactivity and properties. For instance, the synthesis of similar compounds has been achieved through reactions involving specific reagents and conditions that ensure the formation of the desired molecular structure (Shahana & Yardily, 2020).

Molecular Structure Analysis

The molecular structure of "Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)-" and related compounds has been elucidated using various spectroscopic and analytical techniques, including UV, IR, NMR, and X-ray crystallography. These methods provide detailed information on the compound's geometry, bond lengths, angles, and electronic configuration, which are crucial for understanding its chemical behavior. Density functional theory (DFT) calculations also play a significant role in predicting and analyzing the molecular structure and vibrational spectra of such compounds (Shahana & Yardily, 2020).

Chemical Reactions and Properties

The chemical reactivity of "Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)-" involves interactions with various nucleophiles and electrophiles, leading to a range of chemical transformations. These reactions can modify the compound's structure, introducing new functional groups or changing its physical and chemical properties. The presence of amino and hydroxy groups in the molecule plays a vital role in its reactivity, allowing for the formation of hydrogen bonds and other non-covalent interactions (Pouzet et al., 1998).

Physical Properties Analysis

The physical properties of "Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)-" such as solubility, melting point, and crystalline structure, are influenced by its molecular composition and structure. X-ray diffraction studies have revealed detailed information on the crystal structure, showing how intermolecular interactions, such as hydrogen bonding, affect the compound's physical state and stability (Kuang Xin-mou, 2009).

Chemical Properties Analysis

The chemical properties of "Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)-" include its reactivity towards various chemical reagents, stability under different conditions, and potential to undergo specific chemical reactions. Studies have shown that the compound's electronic structure, particularly the HOMO-LUMO gap, is a critical factor determining its reactivity and stability. The molecular docking studies have provided insights into the compound's potential biological activity, indicating its interactions with biological molecules and possible applications in drug development (Shahana & Yardily, 2020).

Scientific Research Applications

Synthesis and Characterization

  • Novel compounds, including those similar in structure to Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)-, have been synthesized and characterized by UV, IR, 1H and 13C NMR, and mass spectrometry. Density Functional Theory (DFT) calculations have been employed for structural optimization and vibrational spectra interpretation. Such studies are fundamental for understanding the molecular structure, bonding features, and reactivity of the compounds under various conditions (Shahana & Yardily, 2020).

Biological Activity and Potential Therapeutic Applications

  • The antibacterial activity of synthesized compounds structurally related to Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)-, has been explored through molecular docking studies. These investigations help in understanding the interaction between the compounds and bacterial proteins, potentially leading to the development of new antibacterial agents (Shahana & Yardily, 2020).
  • The compound has also been investigated for its potential in imaging LRRK2 enzyme in Parkinson's disease using PET imaging techniques. Such research highlights the relevance of Methanone derivatives in neurodegenerative disease diagnostics and their potential use in therapeutic monitoring (Wang, Gao, Xu, & Zheng, 2017).

Environmental Interactions

  • Studies on benzophenone derivatives similar to Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)-, have addressed their fate and behavior in aqueous solutions, exploring their reactivity towards chlorine and photo-induced degradation. Such research is crucial for understanding the environmental impact and stability of these compounds (Santos & Esteves da Silva, 2019).

Chemical Properties and Interactions

  • The effect of electronegativity on structural and spectrophotometric properties of fluorine and chlorine substituted isoxazoles, which are structurally related to Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)-, has been investigated. This research provides insights into how electronegativity influences molecular stability and reactivity, which are essential for designing compounds with desired biological or chemical properties (Jadhao & Naik, 2017).

Safety And Hazards

While specific safety and hazard data for this compound is not available, general precautions should be taken while handling it, such as wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing .

properties

IUPAC Name

(2-amino-5-chlorophenyl)-(4-hydroxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO2/c14-9-3-6-12(15)11(7-9)13(17)8-1-4-10(16)5-2-8/h1-7,16H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEOLBXUKBVWECZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)Cl)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70464791
Record name Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70464791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)-

CAS RN

784-41-8
Record name (2-Amino-5-chlorophenyl)(4-hydroxyphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=784-41-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70464791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 83.7 g (0.34 mole) of 5-chloro-3-(4-hydroxyphenyl)-2,1-benzisoxazole in 1500 ml of glacial acetic acid was added 45 g of iron filings. The mixture was stirred and heated on the steam bath for 20 min. Every 30 min. an additional 20 g of iron filings and 100 ml of water was added for 2.5 hr. After 30 min. more, the reaction mixture was filtered while hot. The collected precipitate was heated with acetic acid and filtered. The combined filtrates were diluted with ice water to precipitate 39.8 g (47%) of product, mp 170°-175°. Recrystallization from methanol-water gave yellow rods, mp 173°-178°.
Quantity
83.7 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One
Name
Quantity
45 g
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 g
Type
catalyst
Reaction Step Two

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